6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused indole and quinoxaline ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the use of 2,3-dibromoquinoxaline as a starting material. The synthetic route may involve:
Buchwald-Hartwig Amination: This step involves the coupling of 2,3-dibromoquinoxaline with secondary amines to form an intermediate.
Suzuki Cross-Coupling: The intermediate is then subjected to Suzuki cross-coupling with 2-bromophenylboronic acid to form another intermediate.
Annulation: The final step involves double C-N coupling with primary amines to form the desired indoloquinoxaline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of halogenated derivatives at the benzylic position.
Scientific Research Applications
6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with its targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity.
Pyrrolo[3,2-b]quinoxaline derivatives: Studied for their kinase inhibition properties.
Uniqueness
6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorobenzyl group enhances its ability to interact with hydrophobic pockets in proteins, making it a valuable compound in drug discovery.
Properties
Molecular Formula |
C22H16ClN3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16ClN3/c1-14-10-11-20-16(12-14)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-15-6-2-3-7-17(15)23/h2-12H,13H2,1H3 |
InChI Key |
MPDHVZLRFIYROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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